Cas no 2580216-72-2 (Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate)
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate
- EN300-27716745
- 2580216-72-2
-
- MDL: MFCD33020867
- Inchi: 1S/C12H19N5O3/c1-12(2,3)20-11(18)17-5-7(6-17)8-14-9(13)16-10(15-8)19-4/h7H,5-6H2,1-4H3,(H2,13,14,15,16)
- InChI Key: HVAOXYMCXDFLOV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C2N=C(N=C(N)N=2)OC)C1)=O
Computed Properties
- Exact Mass: 281.14878949g/mol
- Monoisotopic Mass: 281.14878949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 104Ų
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27716745-0.05g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 0.05g |
$249.0 | 2025-03-20 | |
| Enamine | EN300-27716745-0.1g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 0.1g |
$372.0 | 2025-03-20 | |
| Enamine | EN300-27716745-0.25g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 0.25g |
$530.0 | 2025-03-20 | |
| Enamine | EN300-27716745-0.5g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 0.5g |
$835.0 | 2025-03-20 | |
| Enamine | EN300-27716745-1.0g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
| Enamine | EN300-27716745-2.5g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
| Enamine | EN300-27716745-5.0g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 | |
| Enamine | EN300-27716745-10.0g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
| Enamine | EN300-27716745-1g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95% | 1g |
$1070.0 | 2023-09-10 | |
| Enamine | EN300-27716745-5g |
tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate |
2580216-72-2 | 95% | 5g |
$3105.0 | 2023-09-10 |
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate
Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate: A Comprehensive Overview
The compound Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate (CAS No. 2580216-72-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with an azetidine ring and a triazine moiety. The presence of the tert-butyl group imparts steric bulk, while the azetidine ring contributes to the compound's rigidity and reactivity. The triazine moiety, with its amino and methoxy substituents, adds functional diversity to the molecule.
Recent studies have highlighted the potential of this compound in drug discovery and materials synthesis. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules. The tert-butyl azetidine carboxylate framework has been shown to facilitate the formation of complex ring systems, which are crucial in medicinal chemistry. Additionally, the triazine group has been utilized in designing materials with tailored electronic properties for applications in optoelectronics.
The synthesis of Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the azetidine intermediate. This is followed by functionalization with the triazine group and subsequent esterification to introduce the tert-butyl moiety. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these syntheses.
In terms of applications, this compound has garnered attention for its role in click chemistry reactions. The azetidine ring's reactivity makes it an ideal substrate for cycloaddition reactions, enabling the construction of complex architectures with high precision. Furthermore, the tert-butyl group serves as a protecting group in certain synthetic pathways, providing chemists with greater control over reaction outcomes.
From a materials science perspective, this compound has been investigated for its potential in polymer synthesis. The triazine moiety's ability to form hydrogen bonds and coordinate with metal ions makes it suitable for designing polymers with enhanced mechanical and thermal properties. Recent studies have demonstrated its use in creating stimuli-responsive polymers that exhibit reversible changes in properties under external stimuli such as temperature or pH.
The biological activity of Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate has also been explored. In vitro assays have shown that it exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. While further research is needed to validate these findings in vivo, they underscore the compound's potential as a lead molecule in drug development.
In conclusion, Tert-butyl 3-(4-amino-6-methoxy-1,3,5-triazin-2-yl)azetidine-1-carboxylate (CAS No. 2580216-72-2) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic synthesis, materials science, and pharmacology. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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